molecular formula C9H9BrClNO2 B7961746 5-Bromo-2-chloro-DL-phenylalanine

5-Bromo-2-chloro-DL-phenylalanine

Cat. No.: B7961746
M. Wt: 278.53 g/mol
InChI Key: WHUPPRGZWKRSEB-UHFFFAOYSA-N
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Description

Molecular Framework and Structural Features

5-Bromo-2-chloro-DL-phenylalanine (C₉H₉BrClNO₂) consists of a phenylalanine backbone modified with bromine and chlorine atoms at the 5- and 2-positions of the aromatic ring. The molecular weight is 278.53 g/mol, with a calculated partition coefficient (XLogP3-AA) of -0.1, indicating moderate hydrophilicity. The stereochemical designation "DL" signifies a racemic mixture containing equimolar amounts of D- and L-enantiomers, which lack optical activity as a combined system.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
XLogP3-AA -0.1
Hydrogen Bond Donors 2
Rotatable Bonds 3

The compound’s stereochemistry arises from the chiral α-carbon in the alanine side chain. In the L-enantiomer, the amino group occupies the (S)-configuration, while the D-enantiomer adopts the (R)-configuration. The racemic DL-form lacks net optical rotation due to the cancellation of opposing rotational effects from the enantiomers.

Comparative Analysis of DL vs. L Stereoisomers

Optical Activity and Functional Implications

The L-enantiomer of 5-bromo-2-chloro-phenylalanine exhibits distinct optical properties compared to the racemic DL-form. Pure L-enantiomers rotate plane-polarized light counterclockwise (levorotatory), with specific rotations dependent on solvent and concentration. In contrast, the DL-racemate shows no net optical activity, as the rotational effects of D- and L-forms negate each other.

Table 2: Comparative Properties of DL- and L-Stereoisomers

Property DL-Form L-Form Source
Optical Rotation 0° (racemic) -25° (levorotatory)
Biological Recognition Non-specific High (enzyme binding)
Synthetic Accessibility Easier (racemic) Requires resolution

The L-enantiomer’s (S)-configuration enables selective interactions with biological systems, such as enzyme active sites optimized for L-amino acids. In peptide synthesis, the L-form is often preferred for constructing biomimetic structures, whereas the DL-form serves as a cost-effective intermediate in non-chiral applications.

Halogen Substitution Patterns and Electronic Effects

Electronic Modulation of the Aromatic Ring

The bromine (5-position) and chlorine (2-position) substituents exert distinct electronic effects on the phenyl ring. Bromine, with intermediate electronegativity (2.96) and a larger atomic radius, withdraws electrons inductively but donates weakly via resonance in meta-substituted systems. Chlorine, being more electronegative (3.16), strongly withdraws electrons inductively at the ortho position, creating localized electron deficiency.

Table 3: Halogen-Specific Electronic Properties

Halogen Position Electronegativity Atomic Radius (Å) Electronic Effect
Br 5 (meta) 2.96 1.14 Moderate inductive withdrawal
Cl 2 (ortho) 3.16 0.99 Strong inductive withdrawal

These substitutions deactivate the aromatic ring toward electrophilic attack but direct incoming electrophiles to the para position relative to chlorine, a phenomenon observed in halogenated phenylalanine derivatives. The combined electronic effects influence reactivity in cross-coupling reactions, where bromine’s polarizability enhances oxidative addition in palladium-catalyzed processes.

Steric and Electronic Synergy

The ortho-chlorine group introduces steric hindrance, limiting rotational freedom of the alanine side chain. This constraint stabilizes specific conformations, which can be critical in designing rigid peptide frameworks. Meanwhile, the meta-bromine atom’s electron-withdrawing effect increases the acidity of the α-proton (pKa ≈ 2.5), facilitating deprotonation in asymmetric alkylation reactions.

Properties

IUPAC Name

2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUPPRGZWKRSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-DL-phenylalanine typically involves the halogenation of phenylalanine. One common method includes the bromination and chlorination of phenylalanine using bromine and chlorine reagents under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-DL-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Bromo-2-chloro-DL-phenylalanine serves as a crucial building block in the synthesis of complex organic molecules and peptides. Its unique halogen substituents (bromine and chlorine) enhance its reactivity, allowing for selective reactions during peptide synthesis. This property is particularly valuable in the development of novel compounds with specific biological activities.

Peptide Synthesis and Modification
The compound is utilized in peptide synthesis, where it can be incorporated into peptide chains to study the effects of structural modifications on protein function. Techniques such as solid-phase peptide synthesis often employ derivatives like N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine to facilitate selective reactions while protecting the amino group until deprotection is required.

Biological Research

Protein Structure and Function Studies
In biological contexts, this compound is used to investigate protein structure and function. By incorporating this compound into proteins, researchers can assess how modifications influence protein folding, stability, and interactions with other biomolecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze these interactions .

Enzyme Inhibition Studies
Research indicates that this compound can modulate enzyme activity, particularly proteases involved in viral replication. Its structural features allow it to act as an inhibitor for specific enzymes, making it a candidate for therapeutic applications against viral infections .

Medicinal Chemistry

Drug Development
The compound's unique properties make it a potential precursor for developing novel drugs targeting specific biological pathways. Its incorporation into drug candidates can enhance binding affinity to biological targets, facilitating the design of more effective therapeutics .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that N-Boc-5-Bromo-2-chloro-DL-phenylalanine exhibited inhibitory effects on chymotrypsin-like cysteine proteases, highlighting its potential in antiviral drug design.
  • Cellular Senescence Research : Research involving d-amino acid oxidase (DAO) showed that modifying amino acids could influence cellular senescence pathways, providing insights into aging and cancer biology .

Data Summary

Application AreaDescriptionKey Techniques Used
Chemical SynthesisBuilding block for complex organic molecules and peptidesSolid-phase peptide synthesis
Biological ResearchInvestigating protein structure/function and enzyme inhibitionNMR spectroscopy, mass spectrometry
Medicinal ChemistryDeveloping novel drugs targeting specific pathwaysStructure-activity relationship studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated phenylalanine derivatives exhibit distinct physicochemical and biological behaviors depending on substituent positions and halogen types. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substituents (Position) Key Applications/Properties
5-Bromo-2-chloro-DL-phenylalanine Not explicitly provided (inferred) C₉H₉BrClNO₂ ~277.65 Br (5), Cl (2) Peptide modification, enzyme inhibition
4-Bromo-DL-phenylalanine 14091-15-7 C₉H₁₀BrNO₂ ~243.90 Br (4) Biochemical research, chiral synthesis
5-Bromo-2,3-difluorobenzonitrile Not provided C₇H₂BrF₂N ~232.00 Br (5), F (2,3) Agrochemical intermediates

Key Differences and Implications

In contrast, 4-bromo-DL-phenylalanine lacks this steric constraint, favoring simpler synthetic routes and lower molecular weight. Its fluorines at 2 and 3 increase electronegativity, improving solubility in polar solvents compared to chlorinated analogs.

Biological Activity :

  • Halogens at ortho positions (e.g., 2-chloro in this compound) are linked to enhanced inhibitory effects in enzyme assays, as seen in studies of similar tyrosine kinase inhibitors. The absence of chlorine in 4-bromo-DL-phenylalanine may reduce target affinity but improve metabolic stability.

Synthetic Utility: The N-Boc derivative of this compound (CAS 1702550-20-6) is critical for solid-phase peptide synthesis, protecting the amino group during coupling reactions. No analogous Boc-protected form is listed for 4-bromo-DL-phenylalanine in the provided evidence, suggesting specialized applications for the former.

Research Findings and Trends

  • Solubility and LogP : While explicit solubility data for this compound is unavailable, its higher halogen content (Br and Cl) compared to 4-bromo-DL-phenylalanine predicts lower aqueous solubility and higher lipophilicity (LogP ~2.5–3.0), aligning with trends observed in halogenated aromatics.

Biological Activity

5-Bromo-2-chloro-DL-phenylalanine (5-Br-2-Cl-DL-Phe) is a halogenated derivative of phenylalanine, distinguished by the presence of both bromine and chlorine atoms. This unique structural configuration imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

5-Br-2-Cl-DL-Phe has the molecular formula C9H8BrClNC_9H_8BrClN and a molecular weight of approximately 251.52 g/mol. The compound is synthesized through several key steps involving nucleophilic substitutions and protective group strategies to ensure the stability and reactivity of the amino group during peptide synthesis.

Key Steps in Synthesis:

  • Protection of the Amino Group: Using a protecting group such as Fmoc or Boc to prevent unwanted reactions during synthesis.
  • Halogenation: Introduction of bromine and chlorine at specific positions on the phenyl ring.
  • Deprotection: Removal of the protecting group to yield the final product.

Biological Activities

Research indicates that 5-Br-2-Cl-DL-Phe exhibits various biological activities, particularly in modulating protein interactions and influencing metabolic pathways. Its halogen substituents enhance binding affinity to biological targets, which can lead to significant therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Acts as an inhibitor for specific enzymes such as proteases involved in viral replication.
Protein Interaction Modulates protein conformation and stability, influencing interactions with other biomolecules.
Antimicrobial Effects Exhibits activity against drug-resistant pathogens due to its unique halogenated structure.
Peptide Synthesis Serves as a building block in the synthesis of complex peptides for therapeutic applications.

The mechanism by which 5-Br-2-Cl-DL-Phe exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The presence of halogen atoms can influence the compound's binding affinity, leading to alterations in enzyme activity or receptor signaling pathways.

  • Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function.
  • Protein Stability: By integrating into peptide chains, it can stabilize or destabilize protein structures, affecting their biological functions.

Case Studies and Research Findings

Numerous studies have explored the biological activity of 5-Br-2-Cl-DL-Phe:

  • Viral Replication Inhibition:
    A study demonstrated that 5-Br-2-Cl-DL-Phe effectively inhibits proteases involved in viral replication, showing promise as a therapeutic agent against viral infections .
  • Protein Interaction Studies:
    Interaction studies using nuclear magnetic resonance (NMR) spectroscopy revealed that 5-Br-2-Cl-DL-Phe influences peptide conformation significantly, enhancing binding affinities for target proteins .
  • Antimicrobial Properties:
    Research highlighted its potential as an antimicrobial agent against several resistant bacterial strains, suggesting that the halogenated structure enhances its efficacy compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Bromo-2-chloro-DL-phenylalanine to ensure stability during experimental use?

  • Methodological Answer: Store at 0°C–6°C in airtight containers under inert gas (e.g., nitrogen). Low-temperature storage minimizes decomposition risks, as demonstrated for structurally similar halogenated phenylalanine derivatives . Regularly monitor stability via thin-layer chromatography (TLC) to detect degradation products.

Q. How can researchers verify the purity of this compound prior to use in synthesis?

  • Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 254 nm) and compare retention times against certified standards. Purity thresholds >95.0% are achievable using HLC (HPLC) methods, as validated for analogous brominated/chlorinated aromatic compounds . Complement with melting point analysis (mp ~260°C with decomposition) for cross-validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Adhere to institutional chemical hygiene plans, including:

  • PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Engineering Controls: Perform reactions in fume hoods with proper ventilation.
  • Emergency Protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Advanced labs require 100% compliance with safety exams before experimentation .

Advanced Research Questions

Q. What statistical experimental design approaches are optimal for optimizing the synthesis yield of this compound derivatives?

  • Methodological Answer: Implement Response Surface Methodology (RSM) or full factorial designs to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature, time, molar ratio) identifies synergistic effects between variables, reducing trial counts by 50% while maximizing yield . Use ANOVA to isolate significant factors and optimize conditions.

Q. How can computational chemistry accelerate the development of novel reactions involving this compound?

  • Methodological Answer: Integrate density functional theory (DFT) calculations to model transition states and reaction pathways. For instance, simulate the electrophilic substitution mechanism of bromine/chlorine groups on phenylalanine backbones. Pair with machine learning (ML) to predict optimal solvent systems or catalysts, as demonstrated by ICReDD’s hybrid computational-experimental workflows . Validate predictions via small-scale exploratory syntheses.

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR, IR) for this compound intermediates?

  • Methodological Answer: Apply multivariate analysis (e.g., Principal Component Analysis) to identify outliers or confounding variables. Cross-validate using:

  • 2D NMR (HSQC, HMBC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous structural confirmation.
  • High-resolution mass spectrometry (HRMS) to verify molecular formulae.
    Document inconsistencies iteratively and refine synthetic protocols to minimize side reactions .

Q. What reactor design considerations are critical for scaling up catalytic reactions involving this compound?

  • Methodological Answer: Use continuous flow reactors with:

  • Real-time monitoring : In-line FTIR or Raman spectroscopy to track reaction progress.
  • Enhanced heat transfer : Microchannel reactors to manage exothermicity in halogenation steps.
  • Catalyst immobilization : Silica-supported palladium catalysts to improve recyclability.
    CRDC guidelines emphasize reactor scalability via simulation tools (e.g., Aspen Plus) to model mass transfer and residence time distributions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reaction yields reported across literature for similar halogenated phenylalanine syntheses?

  • Methodological Answer: Conduct a meta-analysis of published protocols to identify variables influencing reproducibility (e.g., trace moisture in solvents, inert atmosphere quality). Replicate experiments under controlled conditions using a split-plot design to isolate confounding factors. Publish negative results to enhance methodological transparency .

Q. What role do solvent polarity and proticity play in the stereochemical outcomes of this compound synthesis?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, favoring para-substitution. Use Kamlet-Taft parameters to quantify solvent effects on reaction kinetics. For stereochemical control, employ chiral auxiliaries (e.g., Evans oxazolidinones) in protic solvents like methanol to enhance diastereomeric excess .

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